![molecular formula C20H16N2O5 B5908720 N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the activation of the mitochondrial pathway of apoptosis. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. This leads to the cleavage of various cellular proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its role in inducing apoptosis, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of other biochemical and physiological effects. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its fluorescent properties. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide can be used as a fluorescent probe to detect ROS in cells, making it a valuable tool for studying oxidative stress. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have low toxicity, which makes it a safe compound to work with in the laboratory.
One of the limitations of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have poor stability in the presence of light and air, which can limit its shelf life.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of research involves the development of new fluorescent probes based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. These probes could be used to detect other cellular processes beyond oxidative stress.
Another area of research involves the development of new anticancer agents based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. By modifying the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop compounds with even greater selectivity and potency against cancer cells.
Finally, researchers may also explore the potential use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in the treatment of inflammatory diseases. By studying the anti-inflammatory effects of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop new therapies for a variety of inflammatory conditions.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has potential applications in the detection of ROS, the treatment of cancer, and the treatment of inflammatory diseases. Future research may focus on the development of new fluorescent probes, anticancer agents, and anti-inflammatory therapies based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide.
合成法
The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-methoxyaniline with 2-nitro-5-(2-furyl) acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to form N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to be highly selective for ROS and can be used to monitor changes in ROS levels in real-time.
In addition to its use as a fluorescent probe, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been studied for its potential as an anticancer agent. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This makes N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-6-4-5-14(13-16)21-20(23)12-10-15-9-11-19(27-15)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZZAQYKYPGL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908659.png)
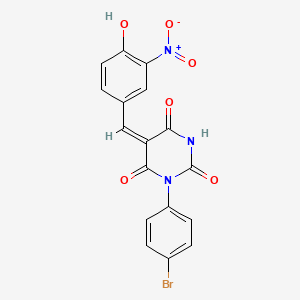
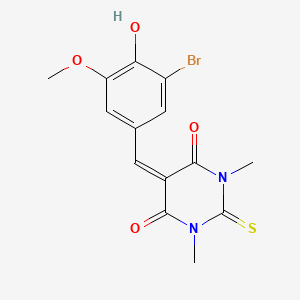
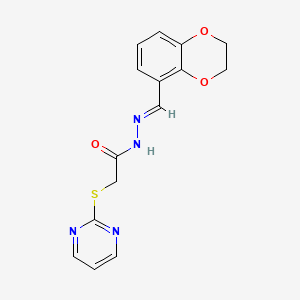
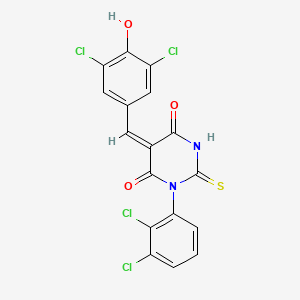
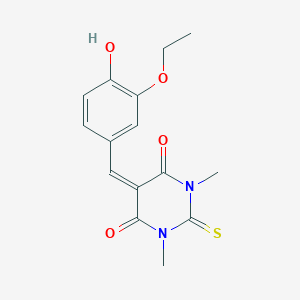
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908726.png)
![N-benzyl-N-ethyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5908737.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908753.png)